

# An In-depth Technical Guide to Ethyl 6,8-dichlorooctanoate

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## Compound of Interest

Compound Name: Ethyl 2,4-dichlorooctanoate

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This technical guide provides a comprehensive overview of Ethyl 6,8-dichlorooctanoate, a key organic intermediate. It includes detailed information on its chemical identity, physical and chemical properties, synthesis protocols, and its primary applications in the pharmaceutical and agrochemical industries.

## Chemical Identity

Identifier	Value
IUPAC Name	ethyl 6,8-dichlorooctanoate[1]
CAS Number	1070-64-0[1]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> Cl <sub>2</sub> O <sub>2</sub> [1]
Molecular Weight	241.15 g/mol [1]
SMILES	CCOC(=O)CCCC(CCCl)Cl[1]
InChI	InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3[1]

## Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 6,8-dichlorooctanoate is presented below.

Property	Value	Reference
Appearance	Colourless to Pale Yellow Oil/Gold Liquid	[2][3][4]
Boiling Point	109 °C at 0.7 Torr; 288.5 °C at 760 mmHg	[2][5]
Density	1.107 g/mL at 25 °C	[2][5][6]
Refractive Index	n <sub>20</sub> /D 1.462	[5][6]
Solubility	Soluble in many organic solvents	[7]
Purity	Typically ≥95% to ≥99%	[2][8][9]

## Applications in Synthesis

Ethyl 6,8-dichlorooctanoate is a crucial intermediate in the synthesis of various commercially important compounds.

- **Lipoic Acid Synthesis:** Its most significant application is as a precursor in the synthesis of alpha-lipoic acid, a potent antioxidant used in the management of diabetic neuropathy and other health conditions.[10][11][12] The two chlorine atoms on the octanoate chain provide the necessary reactivity for the cyclization step that forms the dithiolane ring of lipoic acid. [12]
- **Agrochemicals:** The chlorinated ester structure of Ethyl 6,8-dichlorooctanoate makes it a versatile building block for the development of new pesticides and herbicides.[12]
- **Bioactive Compounds:** It serves as a key precursor in the synthesis of other bioactive molecules, including derivatives of 6-selenolipoic acid and α-lipoic acid with potential anticancer properties.[7]

## Experimental Protocols: Synthesis of Ethyl 6,8-dichlorooctanoate

Several methods for the synthesis of Ethyl 6,8-dichlorooctanoate have been reported, primarily involving the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate. Below are detailed protocols based on published literature and patents.

Method 1: Chlorination using Bis(trichloromethyl)carbonate[10][13][14]

This method utilizes bis(trichloromethyl)carbonate (triphosgene) as the chlorinating agent.

- **Reaction Setup:** A 250 mL three-necked flask is equipped with a thermometer, a reflux condenser, and a mechanical stirrer.
- **Procedure:**
  - Dissolve 44.5 g (200 mmol) of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide (DMF) in the flask.
  - Cool the mixture in an ice-water bath with stirring.
  - Slowly add a solution of 20.2 g (68 mmol) of bis(trichloromethyl)carbonate dissolved in 40 g of toluene dropwise.
  - After the addition is complete, slowly raise the temperature to 50-55 °C and maintain it for 8 hours.
  - Cool the reaction mixture to below 30 °C and neutralize it with an alkaline solution.
  - The solvent is removed by evaporation under normal pressure.
  - The final product is obtained by vacuum distillation, collecting the fraction at 172-176 °C under a vacuum of 5 mmHg.
- **Yield and Purity:** This method can achieve a molar yield of 90.6% with a purity of 98.1%.[10][13]

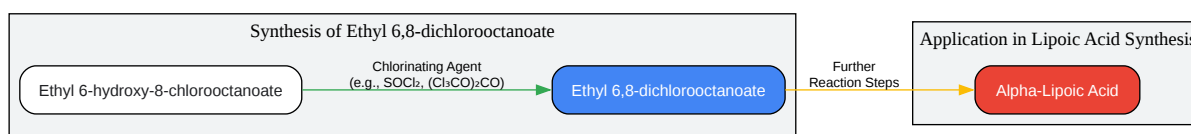
## Method 2: Chlorination using Thionyl Chloride[11]

This protocol employs thionyl chloride as the chlorinating agent.

- Reaction Setup: A flask equipped with a stirrer and a gas absorption system.
- Procedure:
  - Add 85 ml of thionyl chloride to the flask.
  - With stirring, slowly add 77 g of the starting material (compound 5 from the reference, which is a hydroxy ester) dropwise over approximately 2 hours. The gas generated during the addition should be absorbed by an alkali solution.
  - After the addition is complete, heat the mixture to 80 °C and reflux for 2 hours.
  - The product is then obtained by distillation.
- Yield: The molar yield for this process is reported to be 87%. [11]

## Synthetic Pathway Visualization

The following diagram illustrates the key synthetic step for producing Ethyl 6,8-dichlorooctanoate and its subsequent use in the synthesis of Lipoic Acid.



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Synthetic route to Ethyl 6,8-dichlorooctanoate and its conversion to Alpha-Lipoic Acid.

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